molecular formula C7H10N2O3 B12992122 1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid

1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12992122
M. Wt: 170.17 g/mol
InChI Key: LXGXERRXQILQBX-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with 2-chloropropanol, followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-Oxopropyl)-1H-imidazole-4-carboxylic acid.

    Reduction: Formation of 1-(2-Hydroxypropyl)-1H-imidazole-4-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid
  • 1-(2-Hydroxypropyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Hydroxypropyl)-2-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

1-(2-Hydroxypropyl)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups on the imidazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-(2-hydroxypropyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-5(10)2-9-3-6(7(11)12)8-4-9/h3-5,10H,2H2,1H3,(H,11,12)

InChI Key

LXGXERRXQILQBX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=C1)C(=O)O)O

Origin of Product

United States

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